molecular formula C8H7BrF2N2O B8172183 3-Bromo-N-(2,2-difluoroethyl)picolinamide

3-Bromo-N-(2,2-difluoroethyl)picolinamide

Cat. No.: B8172183
M. Wt: 265.05 g/mol
InChI Key: WQKVITXVRJKVRW-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2-difluoroethyl)picolinamide is a chemical compound that belongs to the class of picolinamides. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)picolinamide typically involves the reaction of 3-bromopyridine-2-carboxylic acid with 2,2-difluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2-difluoroethyl)picolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states.

    Reduction Reactions: The compound can be reduced to form different reduced states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Oxidation Reactions: The major products are the oxidized derivatives of the compound.

    Reduction Reactions: The major products are the reduced derivatives of the compound.

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)picolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2-difluoroethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The difluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2,2-difluoroethyl)benzamide
  • 3-Bromo-N-(2,2-difluoroethyl)aniline
  • 3-Bromo-N-(2,2-difluoroethyl)phenylacetamide

Uniqueness

3-Bromo-N-(2,2-difluoroethyl)picolinamide is unique due to the presence of the picolinamide moiety, which provides additional sites for interaction with biological targets. The combination of the bromine atom and the difluoroethyl group also enhances its chemical reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2O/c9-5-2-1-3-12-7(5)8(14)13-4-6(10)11/h1-3,6H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVITXVRJKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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